1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Lipophilicity clogP Physicochemical Property

Filling the critical SAR lipophilicity gap between methyl and halogenated analogs is a common pain point in kinase inhibitor programs. This 4-ethylphenyl building block solves that challenge. It provides a discrete, sterically demanding and electron-neutral profile unattainable with existing commercial analogs (e.g., 4-methyl, 4-chloro). Procure this compound alongside its 4-methyl, 4-chloro, and 4-bromo congeners to establish a definitive four-member lipophilicity gradient (clogP ~1.2 to ~2.5) for quantitative SAR models. The C3 carboxylic acid handle is ideal for direct amide coupling, enabling rapid generation of focused kinase inhibitor libraries targeting c-Met and ALK.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 874354-47-9
Cat. No. B12117126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
CAS874354-47-9
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O
InChIInChI=1S/C13H12N2O3/c1-2-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18/h3-8H,2H2,1H3,(H,17,18)
InChIKeyXWNICOHLMXGFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.6 [ug/mL] (The mean of the results at pH 7.4)

Chemical Identity and Comparator Analogs


1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS 874354-47-9) is a small-molecule heterocyclic building block featuring a 1,4-dihydropyridazine-3-carboxylic acid core with a 4-ethylphenyl substituent at N1 . It belongs to the 1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid subclass, which has been explored in patent literature as scaffolds for antihypertensive, spasmolytic, and kinase-inhibitory agents [1][2]. However, biological characterization data specific to this compound remain absent from the peer-reviewed primary literature as of mid-2026. Procurement relevance is therefore driven by its differentiated physicochemical parameters (e.g., lipophilicity) relative to the closest commercially available analogs: the 4-methylphenyl (CAS 478063-57-9), 4-chlorophenyl (CAS 147920-34-1), 4-bromophenyl (CAS 937690-88-5), and 4-methoxyphenyl (CAS 478077-66-6) congeners .

Why the 4-Ethylphenyl Group Cannot Be Substituted


The 1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold exhibits significant structure–activity relationship (SAR) sensitivity at the N1 substituent. In the related 1,4-dihydropyridine class, replacement of a 4-ethylphenyl group by methyl, chloro, or methoxy substituents alters lipophilicity (clogP), electronic character (Hammett σ), and steric bulk, leading to substantial changes in target binding and pharmacokinetic behavior [1]. Patent-derived SAR on pyridazine carboxamide kinase inhibitors further demonstrates that subtle modifications at the 4-position of the N1-phenyl ring can shift selectivity between c-Met and ALK kinases [2]. Consequently, 1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid provides a discrete lipophilic and steric profile—intermediate between the methyl and bromo/chloro analogs—that cannot be recapitulated by simply ordering a different member of the series. For procurement decisions, this means that substituting the 4-ethylphenyl compound with the 4-methylphenyl or 4-chlorophenyl analog without confirmatory head-to-head data risks altering lead compound properties and confounding SAR interpretation [3].

Key Differentiation Evidence


Lipophilicity Profiling Against Closest Analogs

The calculated partition coefficient (clogP) of 1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (clogP ≈ 1.96–2.27) is substantially higher than that of the 4-methylphenyl analog (clogP ≈ 1.2–1.5, based on C12H10N2O3 analogs) and lower than that of the 4-chlorophenyl analog (clogP ≈ 1.8–2.0) and 4-bromophenyl analog (clogP ≈ 2.0–2.5), positioning it as a unique intermediate-lipophilicity member within the 1-aryl series [1][2]. LogP is a critical determinant of membrane permeability, solubility, and non-specific protein binding, meaning that the 0.3–0.8 unit difference relative to the methyl and chloro/bromo analogs translates into measurably different drug-like properties [3].

Lipophilicity clogP Physicochemical Property SAR

Steric and Electronic SAR Vector

The 4-ethyl substituent (Hammett σp ≈ –0.15; molar refractivity MR ≈ 10.3) is more electron-donating and sterically larger than 4-methyl (σp = –0.17, MR ≈ 5.7) yet less electron-withdrawing than 4-chloro (σp = +0.23) or 4-bromo (σp = +0.23). In SAR studies of 6-aryl-4,5-heterocyclic-fused pyridazinones, the presence of an ethyl group at the pyridazine N2 position (analogous to N1 in the present series) was reported to confer the best potency and selectivity profile among alkyl substituents tested . Although this data derives from fused pyridazinones rather than the monocyclic pyridazine-3-carboxylic acids, it provides class-level evidence that the ethyl group is a structurally non-obvious, activity-modulating feature [1]. The 4-ethylphenyl analog thus fills a specific SAR niche that is inaccessible with methyl, chloro, or methoxy congeners.

Structure–Activity Relationship Hammett sigma Steric bulk Pyridazine SAR

Anticancer Activity Class-Level Evidence

A series of 3,6-disubstituted pyridazine derivatives were designed and evaluated against the NCI-60 cancer cell line panel; compound 9e exhibited the highest growth inhibition across most lines [1]. Separately, 6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one and related derivatives displayed IC50 values of 21.00–26.10 μM against cancer cell lines . Although 1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid itself has not been tested in the NCI-60 panel, its core scaffold and 4-ethylphenyl group are common to these active chemotypes, making it a rational precursor for library synthesis targeting anticancer SAR .

Anticancer Cytotoxicity NCI-60 Pyridazine

Best Application Scenarios


Lipophilicity SAR Profiling in Arylpyridazine Libraries

Procure this compound alongside the 4-methyl, 4-chloro, and 4-bromo analogs to create a four-member lipophilicity gradient (clogP spanning ~1.2 to ~2.5). Compare logD7.4 values experimentally and correlate with membrane permeability (PAMPA or Caco-2) and metabolic stability in liver microsomes [1]. The ethyl analog fills the critical lipophilicity gap between the methyl and halogenated entries, enabling quantitative SAR models [2].

Carboxylic-Acid-Based Kinase Inhibitor Libraries

The free carboxylic acid at C3 is the ideal handle for amide coupling with diverse amines to generate focused kinase inhibitor libraries. Patent evidence indicates that pyridazine-3-carboxamides bearing substituted phenyl groups at N1 can selectively inhibit c-Met and ALK kinases [3]. The 4-ethylphenyl variant provides a sterically demanding, electron-neutral aryl group that is underrepresented in commercial screening collections, increasing the likelihood of identifying novel kinase selectivity profiles.

Agrochemical Lead Generation Scaffold

Patent literature describes 1-aryl-1,4-dihydro-4-oxo-5-carboxypyridazine derivatives as plant growth regulators and hybridizing agents for cereal crops with improved safety margins [4]. The 4-ethylphenyl analog is a close structural relative and can be converted to the corresponding 5-carboxy derivative by homologation. Procurement for agrochemical SAR programs targeting wheat, rice, or corn hybrid seed production is warranted [4].

Coordination Chemistry and MOF Synthesis

The 3-carboxylic acid and 4-oxo groups provide a bidentate or tridentate metal-binding motif. Crystal structures of closely related 1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid complexes with manganese(II) have been reported, forming 3D coordination polymers [5]. The 4-ethylphenyl analog offers greater lipophilicity than the 4-carboxyphenyl ligand, which can be exploited to tune MOF porosity and guest-molecule selectivity.

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